1,2,3-Trimethyl-4-(propan-2-yl)benzene
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Overview
Description
1,2,3-Trimethyl-4-(propan-2-yl)benzene, also known as hemimellitene, is an aromatic hydrocarbon with the molecular formula C12H18. It is a derivative of benzene, where three methyl groups and one isopropyl group are attached to the benzene ring. This compound is part of the trimethylbenzene family and is known for its distinct chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-4-(propan-2-yl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with methyl and isopropyl groups using appropriate reagents and catalysts. For example, methylation can be achieved using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alcohols. Hydrogenation using a palladium catalyst (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), methyl iodide (CH3I), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Nitro derivatives, methyl derivatives
Scientific Research Applications
1,2,3-Trimethyl-4-(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and as an additive in fuels and lubricants.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s aromatic structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and oxidation-reduction processes. These reactions are facilitated by the presence of electron-donating methyl and isopropyl groups, which influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1,2,3-Trimethyl-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
1,2,3,4-Tetramethylbenzene: Contains four methyl groups attached to the benzene ring.
The uniqueness of this compound lies in the presence of both methyl and isopropyl groups, which impart distinct chemical properties and reactivity compared to other trimethylbenzene derivatives.
Properties
CAS No. |
96857-25-9 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3-trimethyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-7-6-9(3)10(4)11(12)5/h6-8H,1-5H3 |
InChI Key |
QHOPYXBAXVDHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)C)C |
Origin of Product |
United States |
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